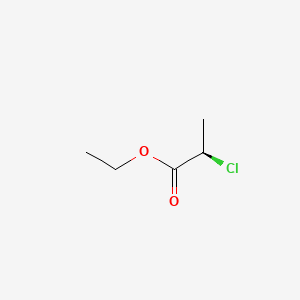

(+)-Ethyl alpha-chloropropionate

Overview

Description

(+)-Ethyl alpha-chloropropionate is an organic compound with the molecular formula C5H9ClO2. It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in organic synthesis and has applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-Ethyl alpha-chloropropionate can be synthesized through the esterification of alpha-chloropropionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing, heating, and distillation can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(+)-Ethyl alpha-chloropropionate undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

Substitution: Formation of ethyl alpha-hydroxypropionate or ethyl alpha-aminopropionate.

Reduction: Formation of ethyl propanol.

Oxidation: Formation of alpha-chloropropionic acid.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (+)-Ethyl alpha-chloropropionate is in organic synthesis. It acts as an intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as:

- Nucleophilic Substitution Reactions: The chlorine atom can be substituted by nucleophiles like hydroxide ions or amines, leading to products such as ethyl alpha-hydroxypropionate or ethyl alpha-aminopropionate.

- Reduction Reactions: The ester group can be reduced to form alcohols using agents like lithium aluminum hydride.

- Oxidation Reactions: It can be oxidized to produce carboxylic acids.

These reactions illustrate its utility as a precursor in synthesizing diverse chemical entities.

Pharmaceutical Research

In pharmaceutical research, this compound is utilized as an intermediate in the synthesis of various therapeutic compounds. Its chiral nature is particularly valuable in drug development, where chirality can significantly affect a drug's efficacy and safety profile. For example, derivatives of this compound are explored for their potential anticancer properties and other biological activities .

Agricultural Chemistry

The compound also finds applications in agricultural chemistry, particularly in the development of agrochemicals and pesticides. Its ability to participate in nucleophilic substitution reactions makes it suitable for creating novel agrochemical agents that can enhance crop protection and yield .

Material Science

In material science, this compound serves as a precursor for synthesizing polymers and other materials. Its reactivity allows it to be incorporated into polymer formulations, contributing to the production of specialty materials with desired properties.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Alkylation Reactions: Research demonstrated that this compound could effectively alkylate N-diphenylphosphinoyl ketimines using visible light photoredox catalysis, yielding products with moderate to good conversion rates.

- Biological Modifications: Derivatives have been investigated for their biological activity, particularly in drug development, showcasing potential therapeutic effects against various diseases .

- Toxicity Assessments: Toxicological evaluations indicate that while reactive, appropriate safety measures are necessary due to potential hazards associated with chlorinated compounds.

Mechanism of Action

The mechanism of action of (+)-Ethyl alpha-chloropropionate involves its reactivity as an ester and a chlorinated compound. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, while the chlorine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of specific catalysts or reagents that target the ester or chlorine functionalities.

Comparison with Similar Compounds

Similar Compounds

Ethyl alpha-bromopropionate: Similar in structure but with a bromine atom instead of chlorine.

Ethyl alpha-iodopropionate: Similar in structure but with an iodine atom instead of chlorine.

Methyl alpha-chloropropionate: Similar in structure but with a methyl group instead of an ethyl group.

Uniqueness

(+)-Ethyl alpha-chloropropionate is unique due to its specific chiral configuration and the presence of both an ester and a chlorine atom. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Biological Activity

(+)-Ethyl alpha-chloropropionate is a halogenated ester known for its diverse biological activities. This compound has garnered attention in various fields, including pharmacology and microbiology, due to its potential applications as an antimicrobial agent and its role in biochemical pathways. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C5H9ClO2

- Molecular Weight : 136.58 g/mol

- CAS Number : 6993097

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens, particularly Gram-positive bacteria. The mechanism of action is primarily attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity Against Different Bacteria

| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.7 - 10.1 μM | |

| Salmonella spp. | 3 - 40 μM | |

| Escherichia coli | Not significantly affected |

The antimicrobial activity of this compound is hypothesized to involve:

- Membrane Disruption : The compound interacts with the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism, disrupting essential biochemical pathways.

Case Studies

-

Study on Antibacterial Efficacy :

A study conducted by Fernandez-Saiz et al. (2009) evaluated the antibacterial effects of various halogenated esters, including this compound. The results indicated that this compound was particularly effective against Gram-positive bacteria due to its ability to penetrate their thicker peptidoglycan layer compared to Gram-negative bacteria, which possess an outer membrane that provides additional protection . -

Toxicological Assessment :

A toxicological assessment highlighted the safety profile of this compound when used in controlled concentrations, suggesting minimal cytotoxic effects on human cells while maintaining its antimicrobial efficacy . -

Comparative Study with Other Antimicrobials :

In a comparative study, this compound was found to have a similar or superior antimicrobial effect compared to traditional antibiotics like penicillin against certain strains of bacteria .

Properties

IUPAC Name |

ethyl (2R)-2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVBVKAYUCPAQ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42411-39-2 | |

| Record name | Ethyl alpha-chloropropionate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042411392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL .ALPHA.-CHLOROPROPIONATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J81RS0WDCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.